

Independent Verification of Biological Targets for Rutaecarpine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 14-Formyldihydorrutaecarpine

Cat. No.: B1450718

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological targets of various rutaecarpine derivatives, supported by experimental data. While the initial inquiry focused on **14-Formyldihydorrutaecarpine**, a scarcity of public data on this specific compound has necessitated a broader analysis of the rutaecarpine chemical class. This guide focuses on well-characterized derivatives with independently verified biological targets, offering valuable insights for researchers in pharmacology and drug discovery.

Executive Summary

Rutaecarpine, a natural alkaloid, and its synthetic derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. Independent studies have identified several key protein targets for these compounds. This guide summarizes the quantitative data for the interaction of specific rutaecarpine derivatives with targets such as Cyclooxygenase-2 (COX-2), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Phosphodiesterase 5 (PDE5), and Topoisomerases. Additionally, we explore preliminary computational evidence suggesting a potential interaction with Hexokinase 2 (HK2).

Comparative Analysis of Biological Targets

The following tables summarize the inhibitory activities of various rutaecarpine derivatives against their identified biological targets.

Table 1: Anti-inflammatory Activity of Rutaecarpine Derivatives via COX-2 Inhibition

Compound	Target	IC50 (μM)
Rutaecarpine	COX-2	0.28[1][2]
10-fluoro-2-methoxyrutaecarpine	COX-2	Not explicitly stated, but noted as a more potent and selective inhibitor than the parent compound.

Table 2: Cholinesterase Inhibitory Activity of Rutaecarpine Derivatives

Compound	Target	IC50 (μM)
Derivative 6	Acetylcholinesterase (AChE)	3.4[3][4]
Butyrylcholinesterase (BChE)	0.5[3][4]	

Table 3: Phosphodiesterase 5 (PDE5) Inhibitory Activity of a Rutaecarpine Derivative

Compound	Target	IC50 (μM)
Derivative 11	PDE5	0.086[3][4]

Table 4: Anti-cancer Activity and Topoisomerase Inhibition by Rutaecarpine Derivatives

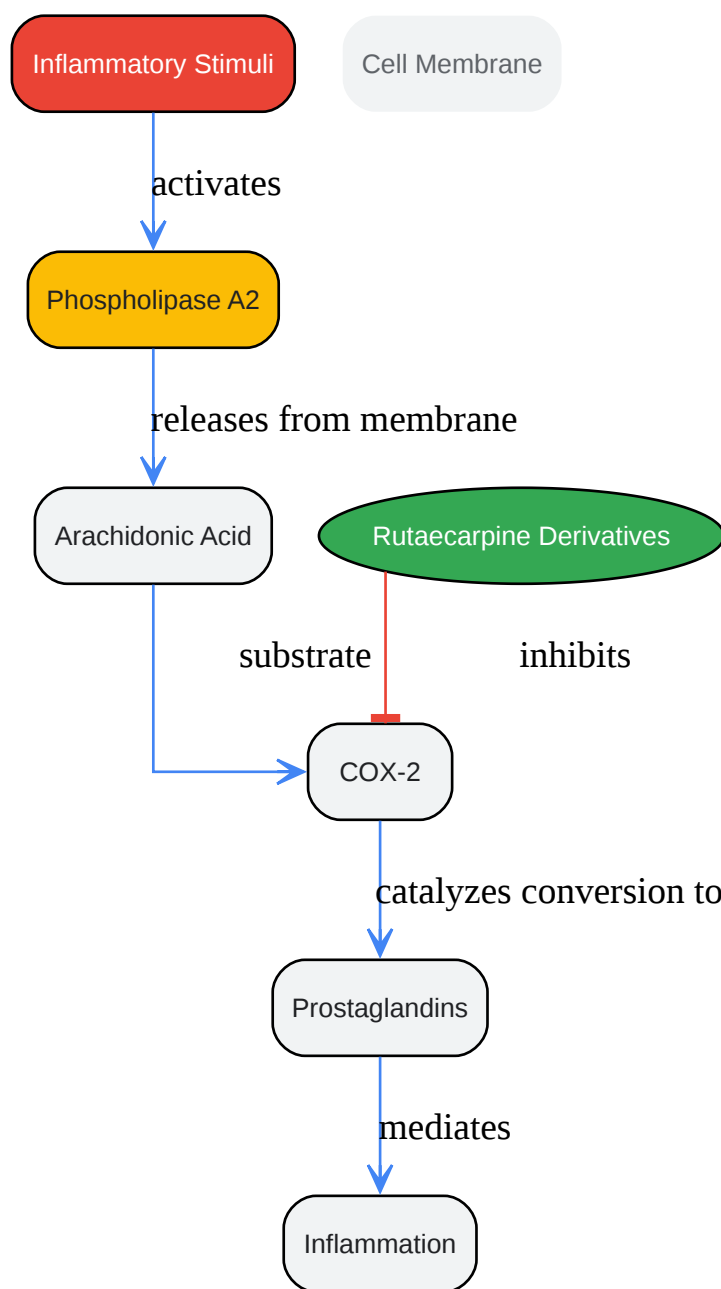
Compound	Cell Line	GI50 (μM)	Associated Target
Derivative 12	U251, SKOV3, DU145	5, 3, 3	Topoisomerase I & II[3]
Derivative 13	U251, SKOV3, DU145	2.5, 2, 2	Topoisomerase I & II[3]

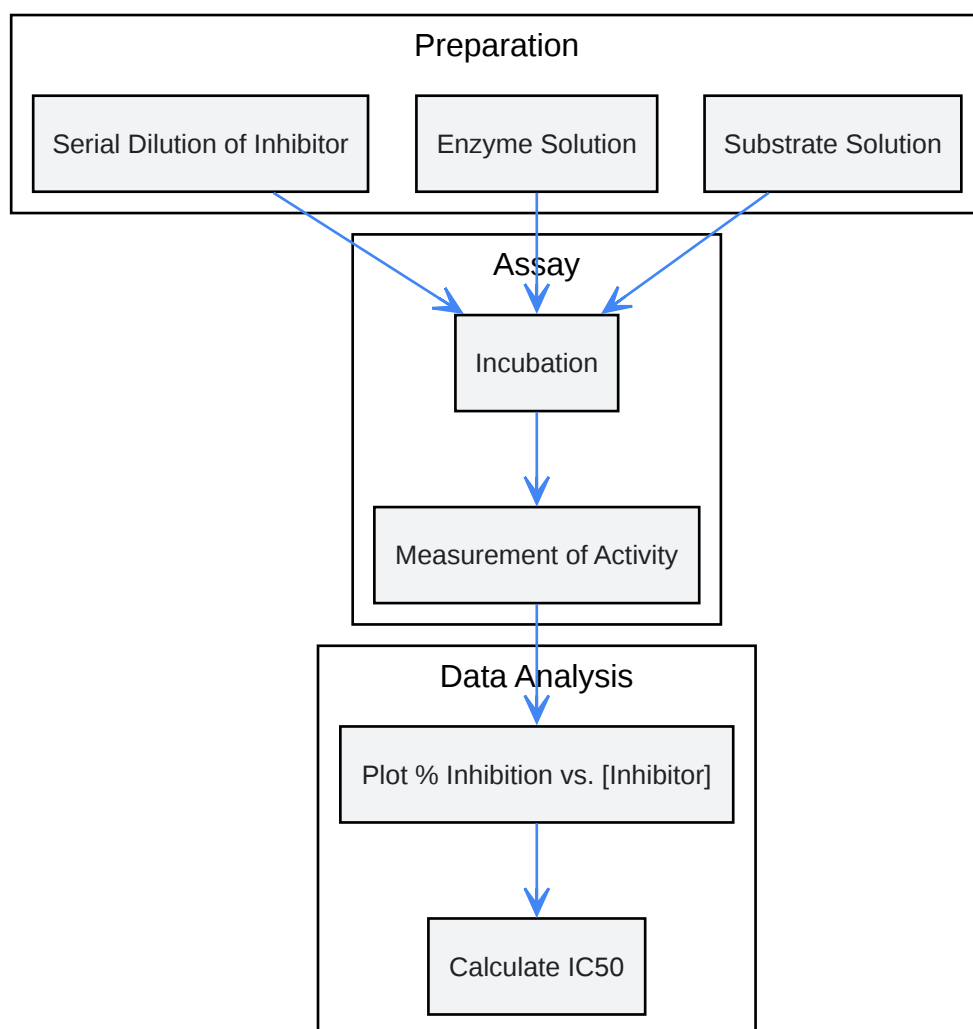
Table 5: Computationally Predicted Target for a Rutaecarpine Derivative

Compound	Predicted Target	Method	Experimental Verification
Derivative 5Ci	Hexokinase 2 (HK2)	Virtual Screening & Molecular Docking	Not yet reported in the literature.

Signaling Pathways and Experimental Workflows

Signaling Pathway of COX-2 in Inflammation





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